2-Bromo-L-Phenylalanine
CAS No.: 42538-40-9
Cat. No.: VC21538452
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 42538-40-9 |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.08 g/mol |
IUPAC Name | (2S)-2-amino-3-(2-bromophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Standard InChI Key | JFVLNTLXEZDFHW-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](C(=O)[O-])[NH3+])Br |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Br |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])Br |
Chemical Structure and Identity
2-Bromo-L-phenylalanine is characterized by a bromine atom substitution at the ortho position (position 2) of the phenyl ring of L-phenylalanine. This modification significantly alters the compound's physical and chemical properties while maintaining the core amino acid structure.
Nomenclature and Identification
The compound is known by several synonyms in scientific literature and commercial listings, reflecting its use across different fields:
Parameter | Details |
---|---|
IUPAC Name | (2S)-2-amino-3-(2-bromophenyl)propanoic acid |
Common Names | L-2-Br-Phe-OH, H-Phe(2-Br)-OH, ortho-bromo-L-phenylalanine |
CAS Registry Number | 42538-40-9 |
Molecular Formula | C₉H₁₀BrNO₂ |
Molecular Weight | 244.09 g/mol |
This bromine substitution creates an asymmetric environment around the phenyl ring, modifying the electron distribution and steric properties compared to the parent amino acid L-phenylalanine .
Structural Characteristics
The molecular structure maintains the L-configuration at the alpha carbon, which is critical for its biological relevance and applications in peptide synthesis. The bromine atom at the ortho position introduces significant electronic effects that influence the compound's reactivity patterns and binding capabilities in biochemical systems .
Physicochemical Properties
Property | Value | Note |
---|---|---|
Physical State | Powder | At room temperature |
Color | Off-white | - |
Melting Point | 270°C | With decomposition |
Boiling Point | 363.2 ± 32.0°C | Predicted value |
Density | 1.588 ± 0.06 g/cm³ | Predicted value |
Optical Rotation | [α]D²⁰ = -2 ± 1° | In water (c=1) |
pKa | 2.16 ± 0.10 | Predicted value |
The compound exhibits higher thermal stability than many amino acids, as indicated by its high melting point, though it undergoes decomposition upon melting .
Solubility and Stability
2-Bromo-L-phenylalanine demonstrates solubility characteristics that differ from its parent compound L-phenylalanine. The bromine substitution increases the hydrophobicity of the molecule, affecting its solubility profile in various solvents. For storage stability, the compound should be kept sealed in dry conditions at room temperature .
Synthesis Methods
Several synthetic approaches are employed for the preparation of 2-Bromo-L-phenylalanine, with the choice of method often depending on the scale and intended purity of the final product.
Diazotization and Bromination
A common synthetic pathway starts with L-phenylalanine, which undergoes a diazotization reaction followed by selective bromination at the ortho position. This approach leverages the directing effects of the amino acid side chain to achieve regioselective bromination .
Halogen Exchange Method
An alternative approach involves halogen exchange reactions. Research has demonstrated that 2-bromo-L-phenylalanine can serve as a precursor for the synthesis of 2-iodo-L-phenylalanine through Cu¹⁺-assisted nucleophilic halogen exchange. The optimal conditions for this conversion have been determined through experimental design to include:
-
Temperature: 180°C
-
Reaction time: 24 hours
-
Reactant concentrations:
-
2-bromo-L-phenylalanine: 61 mM
-
NaI: 485 mM
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CuSO₄: 10 mM
-
SnSO₄: 90 mM
-
C₆H₆O₇ (citric acid): 90 mM
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C₇H₆O₄ (benzoic acid): 100 mM
-
Under these optimized conditions, yields exceeding 74% of 2-iodo-L-phenylalanine were consistently achieved, representing a significant improvement from the initial 39% yield .
Protection Strategies
For many applications, particularly in peptide synthesis, protected versions such as 2-Bromo-N-Fmoc-L-phenylalanine are employed. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group shields the amino group during reactions, preventing unwanted side reactions and enabling controlled incorporation into peptide sequences .
Applications in Research and Development
2-Bromo-L-phenylalanine has found diverse applications across multiple scientific disciplines, owing to its unique structural and chemical properties.
Pharmaceutical Development
The compound serves as a valuable building block in the synthesis of novel pharmaceuticals, particularly in developing drugs targeting neurological disorders. Its bromine substitution provides opportunities for further functionalization and modification, enabling the creation of compounds with enhanced potency, selectivity, or pharmacokinetic properties .
Protein Engineering
As a non-canonical amino acid, 2-Bromo-L-phenylalanine enables researchers to study protein structure and function with enhanced specificity. When incorporated into proteins, it can introduce unique reactive sites or alter protein folding and stability, providing valuable insights into protein dynamics and function .
Biochemical Research
The compound finds significant use in studies of enzyme activity and inhibition. Its structural resemblance to phenylalanine, coupled with the strategic bromine substitution, allows it to interact with enzymes in distinctive ways, helping scientists understand metabolic pathways and develop potential enzyme inhibitors for therapeutic applications .
Neuroscience Studies
In neuroscience research, 2-Bromo-L-phenylalanine aids in the investigation of neurotransmitter systems. Its application provides insights into conditions such as depression and anxiety by allowing researchers to probe specific neurological pathways and receptor interactions .
Labeling and Imaging Applications
The bromine substitution creates opportunities for using 2-Bromo-L-phenylalanine in labeling techniques for imaging studies. This enables better visualization of biological processes in live cells, contributing to advancements in cellular and molecular biology research .
Synthetic Transformations and Derivatives
The reactive bromine atom in 2-Bromo-L-phenylalanine makes it an excellent substrate for further chemical transformations, allowing the creation of more complex molecules.
Precursor for Iodinated Compounds
As mentioned earlier, 2-Bromo-L-phenylalanine serves as a precursor for the synthesis of 2-iodo-L-phenylalanine, which itself has applications in tumor detection. The iodinated derivative can be radiolabeled with isotopes such as 123I or 125I, creating compounds that are valuable in cancer management .
Protected Derivatives
Protected versions such as 2-Bromo-N-Fmoc-L-phenylalanine (CAS: 220497-47-2) are commercially available and widely used in solid-phase peptide synthesis. The Fmoc protecting group ensures selective reactivity of the carboxylic acid group during peptide coupling reactions, while maintaining the integrity of the amino group .
Safety Aspect | Details |
---|---|
Hazard Symbol | Xi - Irritant |
Safety Precautions | Avoid contact with skin and eyes (24/25) |
Storage Recommendation | Sealed in dry container at room temperature |
Protective Equipment | Gloves, safety glasses, and lab coat recommended |
These safety considerations are important for laboratory personnel working with the compound to prevent adverse reactions .
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